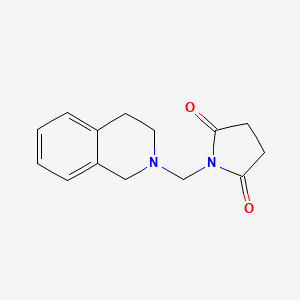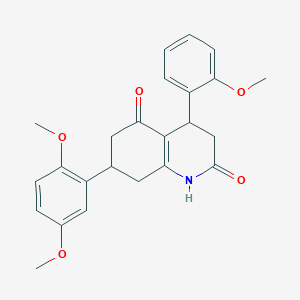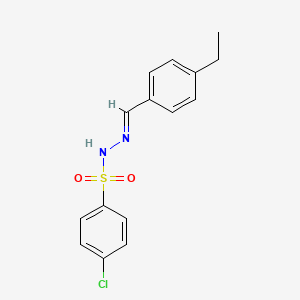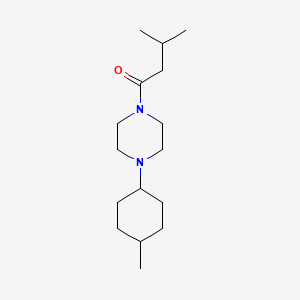
N'-(3-hydroxybenzylidene)-3-(4-methyl-1-piperazinyl)propanohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-hydroxybenzylidene)-3-(4-methyl-1-piperazinyl)propanohydrazide, also known as HBP, is a chemical compound that has been extensively studied for its potential therapeutic applications. HBP has been shown to have a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties. In
Aplicaciones Científicas De Investigación
Stabilization of Ecologically Clean Diesel Fuel
N'-(3-hydroxybenzylidene)-3-(4-methyl-1-piperazinyl)propanohydrazide, among other sterically hindered phenol derivatives, has been studied for its application in stabilizing ecologically clean diesel fuel. Research conducted by Koshelev et al. (1996) explored the use of such compounds in combinations with metal deactivators to enhance the stability of diesel fuels, indicating a potential application in fuel technology and environmental sustainability (Koshelev, Golubeva, Klinaeva, & Kelarev, 1996).
Synthesis and Biological Evaluation
The compound's derivatives have been synthesized and evaluated for their potential anticholinesterase activities. In a study by Kaya et al. (2016), a series of novel piperazine-containing hydrazone derivatives were explored, showcasing the compound's versatility in creating bioactive molecules with potential therapeutic applications (Kaya, Özkay, Temel, & Kaplancıklı, 2016).
Design and Antimicrobial Activity
Research into the design and synthesis of new piperazine derivatives has demonstrated their antimicrobial potential. A study by Muhammet (2023) focused on the antimicrobial evaluation of a synthesized piperazine derivative, highlighting the compound's role in developing new antimicrobial agents (Muhammet, 2023).
Synthesis and Characterization for Dual Antihypertensive Agents
Marvanová et al. (2016) explored the synthesis and characterization of new piperazine derivatives as potential dual antihypertensive agents. This research underscores the compound's potential in pharmacological applications, particularly in cardiovascular health (Marvanová, Padrtová, Pekárek, Brus, Czernek, Mokrý, Humpa, Oravec, & Jampílek, 2016).
Inducers of Apoptosis in Cancer Research
Another significant application lies in cancer research, where derivatives of the compound have been identified as inducers of apoptosis. Sirisoma et al. (2009) discovered that certain benzohydrazide derivatives function as apoptosis inducers, offering a pathway to new cancer therapies (Sirisoma, Pervin, Drewe, Tseng, & Cai, 2009).
Bioactivities of Mannich Bases with Piperazines
The compound's derivatives have also been synthesized and evaluated for their bioactivities, including cytotoxic, anticancer, and enzyme inhibitory effects. Gul et al. (2019) synthesized new Mannich bases, demonstrating the compound's potential in therapeutic applications and drug design (Gul, Tuğrak, Gul, Mazlumoglu, Sakagami, Gulcin, & Supuran, 2019).
Propiedades
IUPAC Name |
N-[(E)-(3-hydroxyphenyl)methylideneamino]-3-(4-methylpiperazin-1-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O2/c1-18-7-9-19(10-8-18)6-5-15(21)17-16-12-13-3-2-4-14(20)11-13/h2-4,11-12,20H,5-10H2,1H3,(H,17,21)/b16-12+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUZNIVLUXDXCIT-FOWTUZBSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCC(=O)NN=CC2=CC(=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)CCC(=O)N/N=C/C2=CC(=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[(3-ethyl-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio]propanoic acid](/img/structure/B5577036.png)
![2-{[5-(3,4-dimethoxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5577040.png)
![2-[1-(1-benzothien-5-ylcarbonyl)-2-pyrrolidinyl]-6-chloro-1H-benzimidazole](/img/structure/B5577041.png)
![N-[(1-propyl-1H-imidazol-2-yl)methyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5577043.png)

![1-(2-chlorophenyl)-4-[(2,4-dimethyl-1,3-oxazol-5-yl)carbonyl]-2-piperazinone](/img/structure/B5577074.png)

![3,5-dimethyl-6-propyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5577107.png)
![7-fluoro-2-methyl-4-{[3-(2-pyridinylmethoxy)-1-piperidinyl]carbonyl}quinoline](/img/structure/B5577110.png)

![4,6-dimethyl-N-{5-[2-(4-morpholinyl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}-2-quinazolinamine](/img/structure/B5577118.png)
![methyl 4-[(4-methyl-3-nitrophenyl)amino]-4-oxobutanoate](/img/structure/B5577134.png)

![3-(3-hydroxy-3-methylbutyl)-N-[2-(1H-imidazol-4-yl)ethyl]benzamide](/img/structure/B5577153.png)
